molecular formula C13H8BrClN2O4 B6209040 5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde CAS No. 2703778-79-2

5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde

Cat. No.: B6209040
CAS No.: 2703778-79-2
M. Wt: 371.6
InChI Key:
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Description

5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is a complex organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a bromine atom at the 5-position, a chloro-nitrophenyl group at the 3-position, and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-[(3-chloro-4-nitrophenyl)methoxy]pyridine-2

Properties

CAS No.

2703778-79-2

Molecular Formula

C13H8BrClN2O4

Molecular Weight

371.6

Purity

95

Origin of Product

United States

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